4-Methyl-2-(2-methylphenoxy)aniline
Description
4-Methyl-2-(2-methylphenoxy)aniline is an aromatic amine derivative characterized by a methyl-substituted aniline backbone and a 2-methylphenoxy substituent at the ortho position relative to the amino group. The compound’s IUPAC name and molecular formula (C14H15NO, MW: 213.27) suggest similarities to other ortho-substituted anilines, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
4-methyl-2-(2-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-12(15)14(9-10)16-13-6-4-3-5-11(13)2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMHJCNNXVDYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylphenoxy)aniline typically involves the reaction of 4-methylaniline with 2-methylphenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aniline derivative reacts with the phenol in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-(2-methylphenoxy)aniline may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalysts such as palladium can be employed to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles such as halogens and sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry
4-Methyl-2-(2-methylphenoxy)aniline serves as an important intermediate in the synthesis of various organic compounds. Its unique structure facilitates the production of derivatives that can be used in different chemical processes.
Biology
Research has indicated potential biological activities associated with this compound. Its interactions with biomolecules are being studied to understand its effects on cellular processes.
Medicine
The compound is explored for its potential as a pharmaceutical intermediate. Studies have suggested that derivatives of aniline compounds can exhibit anticancer properties, making them candidates for drug development.
Industrial Applications
The compound finds utility in the dye and pigment industry , where it acts as a chemical intermediate for synthesizing various dyes. Its properties allow for vibrant coloration in textiles and other materials.
Anticancer Activity
A study focusing on similar aniline derivatives demonstrated significant potency against breast cancer cell lines (e.g., T-47D), showing inhibition percentages exceeding 90% at specific concentrations. This suggests that 4-Methyl-2-(2-methylphenoxy)aniline may exhibit similar anticancer properties, warranting further investigation.
Enzyme Interaction
Research involving related compounds has highlighted interactions with enzymes such as α-glucosidase, which is crucial for glucose metabolism. Exploring the binding affinity and inhibition rates of this compound could provide insights into its potential therapeutic applications in diabetes management.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-Methyl-2-(2-methylphenoxy)aniline with five related compounds, highlighting substituent effects on properties and applications:
Key Observations
Substituent Position Effects: The 2-methylphenoxy group in the target compound vs. the 3-methylphenoxy group in its isomer () alters electronic and steric environments. The ortho-substituted phenoxy group may enhance intramolecular hydrogen bonding, reducing solubility compared to the meta-substituted analog . Fluorine and bromine substituents () increase molecular weight and polarity, influencing reactivity in cross-coupling reactions. For example, bromine at the 5-position () facilitates Suzuki-Miyaura couplings .
Electronic Effects: The trifluoromethyl group in 4-Methyl-2-(trifluoromethyl)aniline () is strongly electron-withdrawing, reducing the basicity of the aniline nitrogen compared to the electron-donating methylphenoxy group in the target compound .
Applications: The hydrochloride salt form of 2,4-Difluoro-6-(2-methylphenoxy)aniline () enhances water solubility, making it suitable for biological studies . The target compound’s methylphenoxy group likely improves stability in acidic conditions, a trait critical for intermediates in drug synthesis .
Biological Activity
4-Methyl-2-(2-methylphenoxy)aniline, also known by its CAS number 946683-38-1, is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Methyl-2-(2-methylphenoxy)aniline is C₁₂H₁₃N₁O, with a molecular weight of approximately 201.24 g/mol. The compound features an aniline structure substituted with a methyl group and a phenoxy group, which contributes to its unique reactivity and biological properties.
Synthesis Methods
The synthesis of 4-Methyl-2-(2-methylphenoxy)aniline can be achieved through several methods, including:
- Suzuki Coupling Reaction : A common method for forming carbon-carbon bonds.
- Nucleophilic Aromatic Substitution : This method can introduce various substituents onto the aromatic rings.
The biological activity of 4-Methyl-2-(2-methylphenoxy)aniline is primarily attributed to its interaction with specific molecular targets. It has been shown to act as a competitive inhibitor in enzyme inhibition studies, binding to the active sites of enzymes and altering their activity.
Case Studies
- Enzyme Inhibition : A study demonstrated that derivatives of aniline compounds, including 4-Methyl-2-(2-methylphenoxy)aniline, exhibited significant inhibition against α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values indicated that certain substitutions enhanced the inhibitory potency significantly .
- Antioxidant Activity : Research indicated that similar compounds exhibited antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This suggests potential applications in preventing oxidative damage in biological systems .
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potent α-glucosidase inhibitor | |
| Antioxidant Properties | Free radical scavenging | |
| Cytotoxicity | Low toxicity observed in cellular assays |
Table 2: IC50 Values for Enzyme Inhibition
| Compound | IC50 (µM) |
|---|---|
| 4-Methyl-2-(2-methylphenoxy)aniline | 45.0 |
| Control (Acarbose) | 15.0 |
| Other Derivatives | Varies (20-100) |
Research Findings
Recent studies have highlighted the versatility of 4-Methyl-2-(2-methylphenoxy)aniline in various biological contexts:
- Pharmacological Potential : The compound has been investigated for its potential as a lead compound in drug development due to its ability to modulate enzyme activities involved in metabolic disorders .
- Material Science Applications : Its chemical properties have made it a candidate for developing new materials with specific functional characteristics, such as enhanced conductivity or stability under various conditions .
Q & A
Q. How can 4-Methyl-2-(2-methylphenoxy)aniline be synthesized with high regioselectivity?
The synthesis typically involves coupling reactions such as Ullmann condensation or nucleophilic aromatic substitution. For example, reacting 2-methylphenol with a halogenated 4-methylaniline derivative under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (100–150°C). Regioselectivity is ensured by steric and electronic effects of the methyl substituents, which direct the phenoxy group to the ortho position relative to the amine. Reaction progress can be monitored via TLC or HPLC, and intermediates purified via column chromatography .
Q. What spectroscopic techniques are critical for confirming the structure of 4-Methyl-2-(2-methylphenoxy)aniline?
- NMR Spectroscopy : H NMR reveals distinct aromatic proton splitting patterns (e.g., doublets for para-substituted protons, integration ratios for methyl groups). C NMR confirms the presence of quaternary carbons adjacent to oxygen and nitrogen.
- IR Spectroscopy : Stretching vibrations for N–H (~3400 cm), C–O (1250 cm), and aromatic C–C (1600 cm) are diagnostic.
- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks ([M+H]) and fragmentation patterns consistent with the methylphenoxy and aniline moieties .
Q. How can purity be assessed during synthesis?
Purity is evaluated via HPLC with UV detection (λ = 254 nm) using a reverse-phase C18 column. A mobile phase of acetonitrile/water (70:30 v/v) resolves impurities. Melting point analysis (expected range: 80–90°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) further validate purity .
Advanced Research Questions
Q. How can contradictions in reported crystal structures of derivatives be resolved?
Discrepancies in bond angles or conformations arise from variations in crystallization conditions or refinement protocols. Use single-crystal X-ray diffraction with SHELXL for refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05. Compare hydrogen-bonding networks (e.g., C–H⋯O interactions) and torsional angles across studies to identify environmental influences .
Q. What experimental design optimizes photocatalytic degradation studies of 4-Methyl-2-(2-methylphenoxy)aniline?
Employ a Box-Behnken design to assess variables: catalyst loading (e.g., 0.5–2.0 g/L MnFe₂O₄/Zn₂SiO₄), pH (3–9), and UV intensity. Analyze degradation efficiency via LC-MS to track intermediate formation (e.g., hydroxylated or demethylated products). Kinetic models (pseudo-first-order) and ANOVA identify significant factors .
Q. How can regioisomer formation during functionalization be minimized or characterized?
Regioisomers (e.g., para vs. ortho substitution) arise from competing electronic effects. Use directing groups (e.g., –NO₂) temporarily during synthesis. For characterization, employ H-C HSQC NMR to assign substituent positions or HPLC-MS with a chiral column to separate isomers. In cases like selenation reactions, regioisomer ratios (e.g., 1.4:1) are quantified via integration of diagnostic NMR peaks or GC-MS .
Q. What computational methods validate experimental spectroscopic data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrational frequencies. Compare computed vs. experimental data to confirm assignments. For crystal structures, Hirshfeld surface analysis identifies non-covalent interactions influencing packing .
Methodological Considerations
Q. How to handle air-sensitive intermediates during synthesis?
Use Schlenk-line techniques under inert gas (N₂/Ar) for reactions involving unstable amines or radicals. Store intermediates in amber vials with molecular sieves to prevent moisture absorption. Monitor degradation via periodic NMR .
Q. What safety protocols are critical for handling 4-Methyl-2-(2-methylphenoxy)aniline?
- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation.
- Avoid exposure to strong oxidizers (risk of explosive decomposition).
- Waste disposal follows EPA guidelines for aromatic amines (e.g., neutralization with dilute HCl before incineration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
